molecular formula C12H19Cl2N3 B6200351 8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 2694734-68-2

8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B6200351
CAS No.: 2694734-68-2
M. Wt: 276.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[321]octane dihydrochloride is a complex organic compound featuring a bicyclic structure with nitrogen atoms at key positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the nitrogen atoms in the bicyclic structure. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Reagents like sodium hydride (NaH) and alkyl halides can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with an alkyl halide.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the bicyclic structure.

    Substitution: Alkylated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure can mimic natural substrates or ligands, making it useful in drug design.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds with biological molecules, influencing their activity. The pyridine moiety can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
  • 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride

Uniqueness

Compared to similar compounds, 8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride features a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

CAS No.

2694734-68-2

Molecular Formula

C12H19Cl2N3

Molecular Weight

276.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.